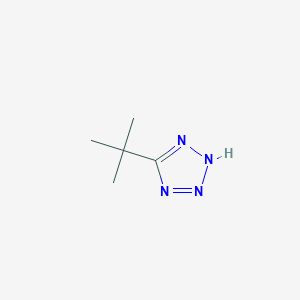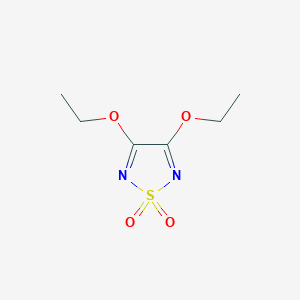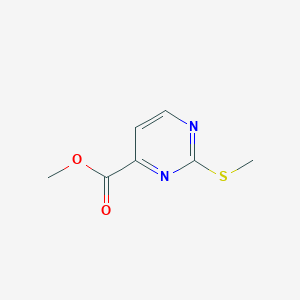
4-(2-Piperidin-1-yl-ethoxy)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Piperidin-1-yl-ethoxy)-benzoic acid” is a biochemical compound used for proteomics research . It is also known as “4-[2-(1-Piperidyl)ethoxy]benzoic Acid Hydrochloride” and has a molecular formula of C14H19NO3 .
Molecular Structure Analysis
The molecular structure of “4-(2-Piperidin-1-yl-ethoxy)-benzoic acid” is characterized by its molecular formula C14H19NO3 . The specific structural details are not provided in the retrieved papers.Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Piperidin-1-yl-ethoxy)-benzoic acid” is 249.31 . Other physical and chemical properties are not detailed in the retrieved papers.Applications De Recherche Scientifique
- Field : Oncology
- Application : Benzimidazole derivatives, such as 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid, are being studied for their potential as antiproliferative agents in cancer research . These compounds have shown promise due to their structural similarity with naturally occurring nucleotides .
- Method : Dettmann et al. developed a new series of 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy) benzyl]-1H-benzimidazole derivatives and evaluated their cytotoxicity against human MCF-7 and MDA-MB-231 breast cancer cell lines .
- Results : The results of these studies are not specified in the source .
- Field : Pharmacology
- Application : Compounds containing the 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid moiety are being investigated for their anti-inflammatory properties .
- Method : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized and evaluated for anti-inflammatory activity .
- Results : Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Antiproliferative Agents in Cancer Research
Anti-inflammatory Properties
- Synthesis of Pyrazolo Pyrimidines
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of 6-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine . This compound is of interest due to its potential applications in the treatment of diabetes and obesity as an AMPK inhibitor .
- Method : The compound is synthesized through a series of five steps using a commercially readily available pyridin-4-yl-acetonitrile as a starting material .
- Results : The resulting compound, 6-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine, has potential applications as an AMPK inhibitor for the treatment of diabetes and obesity .
- Field : Biochemistry
- Application : The compound is used in the synthesis of 6-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine . This compound is of interest due to its potential applications in the treatment of diabetes and obesity as an AMPK inhibitor .
- Method : The compound is synthesized through a series of five steps using a commercially readily available pyridin-4-yl-acetonitrile as a starting material .
- Results : The resulting compound, 6-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine, has potential applications as an AMPK inhibitor for the treatment of diabetes and obesity .
- Field : Pharmacology
- Application : Compounds containing the 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid moiety are being investigated for their anti-inflammatory properties .
- Method : A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized and evaluated for anti-inflammatory activity .
- Results : Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .
AMPK Inhibitor
Anti-Inflammatory Properties
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-piperidin-1-ylethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARCCBKWQPACEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420889 |
Source


|
| Record name | 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | |
CAS RN |
89407-98-7 |
Source


|
| Record name | 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-PIPERIDINOETHOXY) BENZOIC ACID HCL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)



![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)
![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)



